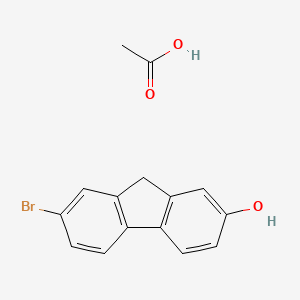
acetic acid;7-bromo-9H-fluoren-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;7-bromo-9H-fluoren-2-ol is a chemical compound with the molecular formula C15H11BrO2 It is a derivative of fluorenol, where a bromine atom is substituted at the 7th position of the fluorene ring, and an acetic acid group is attached to the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-bromo-9H-fluoren-2-ol typically involves the bromination of 9H-fluoren-2-ol followed by the introduction of the acetic acid group. One common method involves the following steps:
Bromination: 9H-fluoren-2-ol is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 7th position.
Acetylation: The brominated product is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Acetic acid;7-bromo-9H-fluoren-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it to the corresponding alcohols or alkanes.
Esterification: The acetic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Substitution: Various substituted fluorenes depending on the nucleophile used.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Esterification: Esters of acetic acid.
科学的研究の応用
Acetic acid;7-bromo-9H-fluoren-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of acetic acid;7-bromo-9H-fluoren-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and acetic acid group can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
9H-fluoren-2-ol: The parent compound without the bromine and acetic acid groups.
7-bromo-9H-fluorene: Lacks the hydroxyl and acetic acid groups.
Acetic acid;9H-fluoren-2-ol: Lacks the bromine atom.
Uniqueness
Acetic acid;7-bromo-9H-fluoren-2-ol is unique due to the presence of both the bromine atom and the acetic acid group, which confer distinct chemical and biological properties
特性
CAS番号 |
113770-28-8 |
|---|---|
分子式 |
C15H13BrO3 |
分子量 |
321.16 g/mol |
IUPAC名 |
acetic acid;7-bromo-9H-fluoren-2-ol |
InChI |
InChI=1S/C13H9BrO.C2H4O2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;1-2(3)4/h1-4,6-7,15H,5H2;1H3,(H,3,4) |
InChIキー |
AOPXHJPOISARRS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)
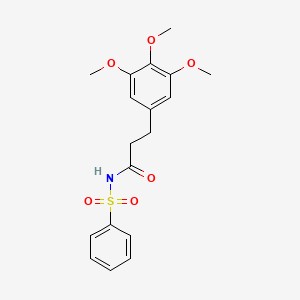
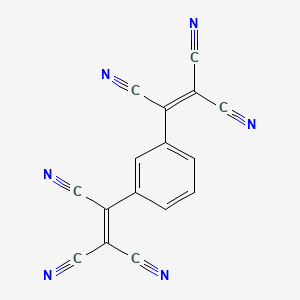
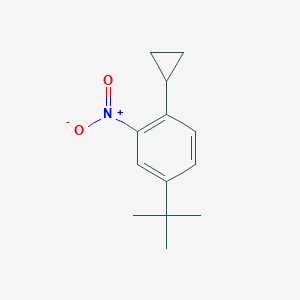
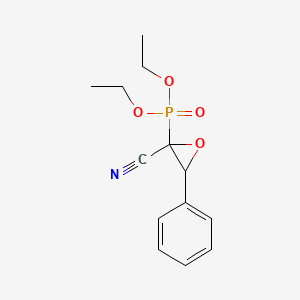
![1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14289896.png)
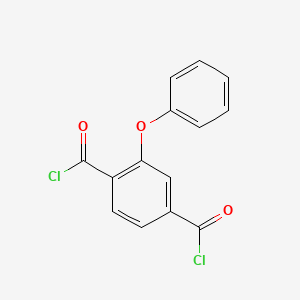

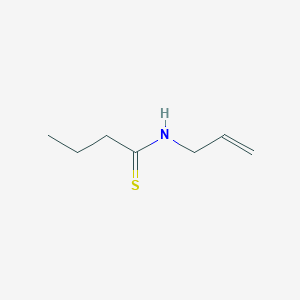
![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
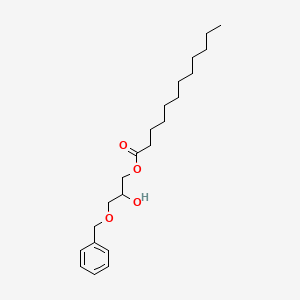
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
